molecular formula C34H53ClN4O8 B11828344 Aminohexylgeldanamycin hydrochloride

Aminohexylgeldanamycin hydrochloride

Cat. No.: B11828344
M. Wt: 681.3 g/mol
InChI Key: KIDYRDGTJBAQHJ-CZSHERGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminohexylgeldanamycin hydrochloride is a derivative of geldanamycin, a benzoquinone ansamycin antibiotic. This compound is a potent inhibitor of heat shock protein 90 (HSP90), a chaperone protein that plays a crucial role in the folding, stability, and function of many oncogenic proteins. This compound exhibits significant antiangiogenic and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aminohexylgeldanamycin hydrochloride involves the modification of geldanamycin. The process typically includes the introduction of an aminohexyl group to the geldanamycin molecule. This modification enhances the compound’s solubility and bioavailability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Aminohexylgeldanamycin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions are typically controlled to maintain the stability of the compound and achieve the desired modifications .

Major Products Formed

Scientific Research Applications

Aminohexylgeldanamycin hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Aminohexylgeldanamycin hydrochloride exerts its effects by binding to the ATP-binding domain of HSP90, inhibiting its chaperone function. This inhibition leads to the destabilization and degradation of HSP90 client proteins, many of which are involved in cancer cell growth and survival. The compound’s antiangiogenic properties further contribute to its antitumor activity by inhibiting the formation of new blood vessels that supply tumors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminohexylgeldanamycin hydrochloride stands out due to its enhanced solubility and bioavailability, making it a more effective and versatile tool for research and therapeutic applications. Its ability to target HSP90 and disrupt multiple oncogenic pathways highlights its potential as a powerful anticancer agent .

Biological Activity

Aminohexylgeldanamycin hydrochloride (AH-GDM) is a derivative of the natural product geldanamycin, known for its potent inhibition of heat shock protein 90 (Hsp90). This compound has garnered significant attention in cancer research due to its ability to disrupt the chaperone function of Hsp90, leading to the degradation of client oncoproteins and subsequent antitumor effects. This article delves into the biological activity of AH-GDM, highlighting its mechanisms, efficacy in various cancer models, and potential therapeutic applications.

AH-GDM exerts its biological effects primarily through:

  • Inhibition of Hsp90 : AH-GDM binds to the ATP-binding site of Hsp90, inhibiting its chaperone activity. This leads to the destabilization and degradation of numerous oncogenic proteins that rely on Hsp90 for stability and function .
  • Induction of Apoptosis : Treatment with AH-GDM has been shown to induce apoptosis in cancer cells by activating caspase pathways and promoting cell cycle arrest .
  • Targeted Delivery : The use of HPMA copolymer conjugates enhances the delivery of AH-GDM to tumor sites, improving therapeutic efficacy while reducing systemic toxicity .

Efficacy in Cancer Models

AH-GDM has demonstrated significant antitumor activity across various cancer types. Below is a summary of key findings from research studies:

Cancer Type Concentration (μM) Effect Reference
Prostate Cancer (PC-3)12 - 20Induces apoptosis; G2/M phase arrest
Breast Cancer (MDA-MB-231)60Potent antiproliferative activity
Gallbladder Cancer12Increased apoptosis rates

Case Studies

Several case studies have illustrated the clinical potential of AH-GDM:

  • Case Study in Prostate Cancer : A study involving HPMA copolymer-AH-GDM conjugates showed enhanced tumor accumulation and reduced toxicity compared to free AH-GDM. Mice treated with these conjugates exhibited significant tumor growth inhibition without major adverse effects .
  • Phase I Clinical Trials : Trials assessing the safety and maximum tolerated dose (MTD) of related compounds like 17-DMAG revealed manageable side effects, indicating that derivatives like AH-GDM could be viable candidates for further clinical testing .

Research Findings

Recent studies have provided insights into the pharmacokinetics and biodistribution of AH-GDM:

  • Biodistribution Studies : Research indicated that AH-GDM conjugates show rapid clearance from circulation while achieving higher concentrations in tumor tissues compared to normal tissues, suggesting a favorable pharmacokinetic profile for targeted therapy .
  • Toxicity Assessment : Compared to traditional geldanamycin, AH-GDM exhibits reduced hepatotoxicity, making it a safer alternative for cancer treatment .

Properties

Molecular Formula

C34H53ClN4O8

Molecular Weight

681.3 g/mol

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride

InChI

InChI=1S/C34H52N4O8.ClH/c1-20-16-24-29(37-15-10-8-7-9-14-35)26(39)19-25(31(24)41)38-33(42)21(2)12-11-13-27(44-5)32(46-34(36)43)23(4)18-22(3)30(40)28(17-20)45-6;/h11-13,18-20,22,27-28,30,32,37,40H,7-10,14-17,35H2,1-6H3,(H2,36,43)(H,38,42);1H/b13-11-,21-12+,23-18+;/t20-,22+,27+,28+,30-,32+;/m1./s1

InChI Key

KIDYRDGTJBAQHJ-CZSHERGUSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCN)/C)OC)OC(=O)N)\C)C)O)OC.Cl

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCN)C)OC)OC(=O)N)C)C)O)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.